2-[(Dibutylphosphoryl)methoxy]-N,N-dimethylethan-1-amine
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Overview
Description
2-[(Dibutylphosphoryl)methoxy]-N,N-dimethylethan-1-amine is an organic compound that features a phosphoryl group, a methoxy group, and an amine group
Preparation Methods
The synthesis of 2-[(Dibutylphosphoryl)methoxy]-N,N-dimethylethan-1-amine involves multiple steps One common method includes the reaction of dibutylphosphine oxide with a suitable alkylating agent to introduce the methoxy groupThe reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes .
Chemical Reactions Analysis
2-[(Dibutylphosphoryl)methoxy]-N,N-dimethylethan-1-amine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution .
Scientific Research Applications
2-[(Dibutylphosphoryl)methoxy]-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique interaction with biological molecules.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[(Dibutylphosphoryl)methoxy]-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets. The phosphoryl group can form strong hydrogen bonds with enzymes, altering their activity. The methoxy group can participate in hydrophobic interactions, while the dimethylamino group can engage in electrostatic interactions with negatively charged biomolecules. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
2-[(Dibutylphosphoryl)methoxy]-N,N-dimethylethan-1-amine can be compared with similar compounds such as:
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
2-Methoxyphenylacetic acid: Used in the synthesis of pharmaceuticals.
2-Isobutyl-3-methoxypyrazine: Known for its strong odor and used in flavoring. The uniqueness of this compound lies in its combination of a phosphoryl group with a methoxy and dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61748-76-3 |
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Molecular Formula |
C13H30NO2P |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-(dibutylphosphorylmethoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H30NO2P/c1-5-7-11-17(15,12-8-6-2)13-16-10-9-14(3)4/h5-13H2,1-4H3 |
InChI Key |
MWEXTNZKZHMYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)COCCN(C)C |
Origin of Product |
United States |
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